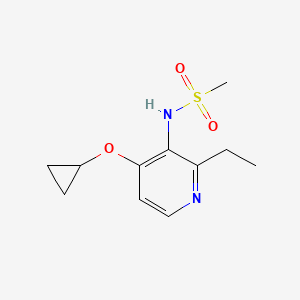
4-Cyclopropoxy-2-ethyl-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-ethyl-3-methylpyridine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-3-methylpyridine can be achieved through various methods. One common approach involves the reaction of acetylene with ammonia over a catalyst containing aluminum, iron, and cadmium oxides
Industrial Production Methods
Industrial production of pyridine derivatives often involves gas-phase synthesis from carbonyl compounds and ammonia. This method is economically viable and produces high yields of the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various alkylated pyridines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-ethyl-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Cyclopropoxy-2-ethyl-3-methylpyridine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-ethyl-3-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-10-8(2)11(6-7-12-10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
REQLDNGDPLLNAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


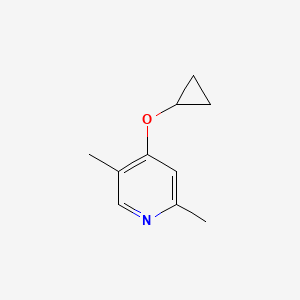
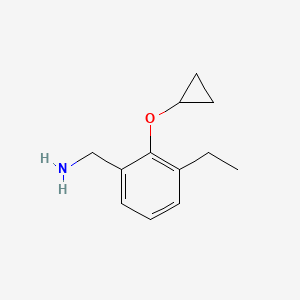
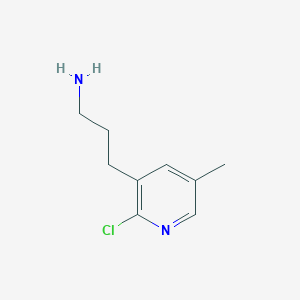
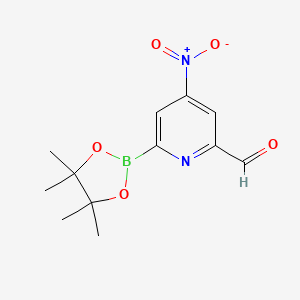





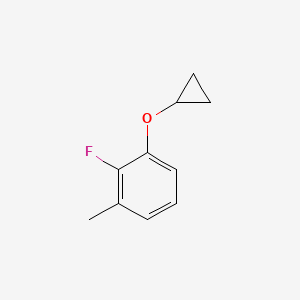
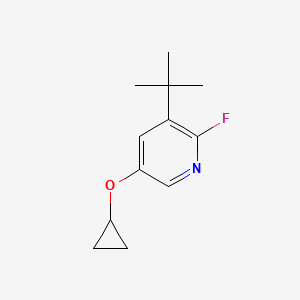
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
